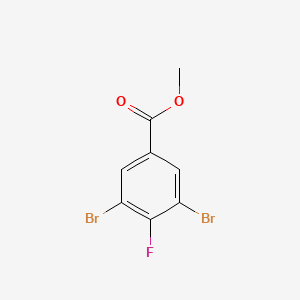

Methyl 3,5-dibromo-4-fluorobenzoate

Description

Contextualization within Contemporary Organic Synthesis and Materials Science

In the realm of contemporary organic synthesis, halogenated compounds are fundamental. They serve as versatile intermediates for constructing complex molecular architectures. numberanalytics.comchemistrytalk.org The introduction of halogen atoms onto an organic scaffold, such as a benzoate (B1203000) ester, provides reactive handles for a multitude of chemical transformations. taylorandfrancis.com This versatility is crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemistrytalk.orgyoutube.com

In materials science, the incorporation of halogens into organic molecules can profoundly influence the properties of the resulting materials. For instance, halogenation is a key strategy in the production of polymers like polyvinyl chloride (PVC) and Teflon, imparting desirable characteristics such as thermal stability and chemical resistance. chemistrytalk.orgtaylorandfrancis.com The specific type and position of the halogen atom can be fine-tuned to engineer materials with tailored electronic, optical, and physical properties for applications in fields like organic electronics and liquid crystals.

Significance of Halogenation in Modulating Molecular Architecture and Reactivity Profiles

Halogenation is a transformative tool for chemists, allowing for the precise modulation of a molecule's characteristics. numberanalytics.com The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—alters a compound's steric and electronic profile. Halogens are highly electronegative, creating polarized carbon-halogen bonds that can influence the reactivity of the entire molecule. chemistrytalk.orgpressbooks.pub

The effects of halogenation are diverse and significant:

Reactivity Modification : Halogen atoms can act as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of further electrophilic substitutions on an aromatic ring. nih.gov They are particularly valuable in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where a carbon-halogen bond is selectively converted into a carbon-carbon bond, enabling the assembly of complex molecules from simpler precursors. taylorandfrancis.com

Physicochemical Properties : The size and electronegativity of the halogen atom impact properties like lipophilicity, solubility, and melting/boiling points. pressbooks.pub For example, fluorine, with its high electronegativity and small size, can increase a compound's metabolic stability and binding affinity to biological targets, a property widely exploited in drug design. numberanalytics.comtaylorandfrancis.com Bromine, being larger and more polarizable, offers a different balance of reactivity and steric influence.

Bioactivity : In medicinal chemistry, halogenation is a critical strategy for enhancing the therapeutic profile of drug candidates. It can improve potency, alter absorption and distribution within the body, and reduce metabolic degradation, ultimately leading to more effective pharmaceuticals. taylorandfrancis.compressbooks.pubnih.gov

Methyl 3,5-dibromo-4-fluorobenzoate as a Prototypical System for Interdisciplinary Chemical Investigations

This compound (CAS No. 329-43-1) serves as an excellent prototypical system for exploring the principles of halogenated aromatics. While specific, in-depth research literature on this particular compound is not extensively available, its structure provides a rich platform for interdisciplinary chemical investigations based on well-established reactivity principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 329-43-1 | amadischem.com |

| Molecular Formula | C₈H₅Br₂FO₂ | amadischem.com |

| Molecular Weight | 311.93 g/mol | amadischem.com |

| InChI Key | GNXKXYMAIYBCQO-UHFFFAOYSA-N | amadischem.com |

This molecule combines several key functional groups whose individual and collective chemistries are of great interest:

Dibromo Substitution : The two bromine atoms at the 3 and 5 positions are prime sites for synthetic modification. They can be readily utilized in various metal-catalyzed cross-coupling reactions to introduce new carbon-based substituents, leading to a diverse range of more complex derivatives. The synthesis of the analogous compound, Methyl 3,5-dibromo-4-methylbenzoate, is achieved through the direct bromination of methyl 4-methylbenzoate, suggesting a plausible synthetic route for the title compound via electrophilic bromination of methyl 4-fluorobenzoate. nih.govresearchgate.net

Fluoro Substitution : The fluorine atom at the 4-position significantly influences the electronic nature of the aromatic ring. Its strong electron-withdrawing effect can impact the reactivity of the bromine atoms and the ester group. In the context of materials science or medicinal chemistry, the C-F bond is known for its high strength and ability to enhance thermal and metabolic stability.

Methyl Ester Group : The ester functionality can be hydrolyzed to the corresponding carboxylic acid (3,5-dibromo-4-fluorobenzoic acid), which can then be converted to other functional groups like amides or acid chlorides, further expanding its synthetic utility.

By studying this molecule, researchers can investigate the interplay between multiple halogen substituents and their combined effect on reactivity, stability, and physical properties. It stands as a representative model for designing and synthesizing novel, highly functionalized aromatic compounds for advanced applications in both organic synthesis and materials science.

Established Synthetic Routes for this compound

The primary methods for synthesizing the title compound involve the formation of the ester from its corresponding carboxylic acid or the direct halogenation of a suitable benzoate ester precursor.

The most direct route to this compound is the esterification of 3,5-dibromo-4-fluorobenzoic acid. This transformation is typically achieved through acid-catalyzed reactions with methanol.

The Fischer-Speier esterification is a classic and widely used method, which involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. study.comyoutube.com The reaction is reversible, and strategies to drive it to completion include removing the water formed during the reaction or using a large excess of the alcohol. study.com

Research has also explored the use of solid acid catalysts to facilitate esterification, offering advantages such as easier separation and catalyst reusability, which aligns with green chemistry principles. mdpi.com Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of various substituted benzoic acids with alcohols, including methanol, under solvent-free conditions. ijstr.orgepa.gov This method is effective for benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov Similarly, zirconium-based solid acids have been developed that catalyze the esterification of benzoic acids with different functional groups and can be easily separated and reused. mdpi.com

Table 1: Comparison of Esterification Catalysts for Substituted Benzoic Acids

| Catalyst | Reactants | Conditions | Key Advantages |

| Sulfuric Acid (H₂SO₄) | Benzoic Acid, Methanol | Reflux | High yield, traditional method study.comyoutube.com |

| Phosphoric Acid Modified Montmorillonite K-10 | Substituted Benzoic Acids, Methanol | Solvent-free, reflux | High yields, reusable catalyst, environmentally friendly ijstr.orgepa.gov |

| Zirconium/Titanium Solid Acid | Benzoic Acids with various functional groups, Methanol | Reflux | Catalyst can be reused, avoids corrosive liquid acids mdpi.com |

| N-bromosuccinimide (NBS) | 4-fluorobenzoic acid, Methanol | 70 °C | Mild reaction conditions nih.gov |

An alternative pathway to this compound is the direct electrophilic bromination of Methyl 4-fluorobenzoate. In this reaction, the fluorine atom and the methoxycarbonyl group on the benzene (B151609) ring direct the incoming bromine atoms to the ortho and meta positions, respectively. The fluorine is a deactivating but ortho-, para-directing group, while the ester is a deactivating, meta-directing group. The positions ortho to the fluorine (3 and 5) are also meta to the ester group, making them the most favorable sites for bromination.

This type of reaction is typically carried out using molecular bromine (Br₂) and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). A study on the bromination of the analogous compound, methyl 4-methylbenzoate, demonstrated that using bromine in the presence of anhydrous aluminum chloride without a solvent can successfully produce the 3,5-dibromo derivative. nih.govresearchgate.net This suggests a similar approach would be effective for the bromination of methyl 4-fluorobenzoate.

The primary precursor for the esterification route is 3,5-dibromo-4-fluorobenzoic acid. The synthesis of this key intermediate is therefore a critical step. While a direct synthesis for the 3,5-dibromo-4-fluorobenzoic acid is not detailed in the provided search results, methods for analogous compounds provide a likely synthetic pathway. For instance, a process for preparing 3-bromo-4-fluorobenzoic acid starts with fluorobenzene. google.comgoogle.com The synthesis involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination, and finally a haloform reaction with a hypochlorite (B82951) solution to convert the acetyl group into a carboxylic acid. google.comgoogle.com A similar multi-step sequence starting from 4-fluorobenzoic acid or its precursor, 4-fluorotoluene, could be envisioned, involving initial fluorination followed by a double bromination. The synthesis of p-fluorobenzoic acid itself can be achieved from ethyl p-aminobenzoate via a diazotization reaction followed by a Schiemann reaction. orgsyn.org

Advanced Synthetic Strategies for Functionalized Derivatives

This compound serves as a versatile building block for creating more complex molecules through advanced synthetic methods. The two bromine atoms provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atoms on the this compound scaffold are ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.

This methodology allows for the selective functionalization of one or both bromine atoms, leading to the synthesis of a wide array of unsymmetrical or symmetrical biaryl compounds. nih.gov The choice of catalyst, ligands, base, and reaction conditions can influence the selectivity and efficiency of the coupling. nih.govnih.gov For instance, the combination of Pd(OAc)₂ as the catalyst precursor and a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) has proven effective for coupling various aryl bromides. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Aryl Halide | Electrophilic partner, provides one of the aryl groups. | This compound, Aryl bromides, Aryl iodides |

| Organoboron Reagent | Nucleophilic partner, provides the other aryl group. | Arylboronic acids, Arylboronate esters nih.gov |

| Palladium Catalyst | Facilitates the C-C bond formation. | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles libretexts.orgnih.gov |

| Ligand | Stabilizes and activates the palladium catalyst. | Tricyclohexylphosphine (PCy₃), Triphenylphosphine (PPh₃) nih.govnih.gov |

| Base | Activates the organoboron reagent for transmetalation. | K₃PO₄·H₂O, K₂CO₃, Na₂CO₃ nih.govrsc.org |

| Solvent | Solubilizes reactants and facilitates the reaction. | Toluene, Water/Methanol mixtures nih.govrsc.org |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technology can be applied to various steps in the synthesis of this compound and its analogs.

For example, microwave irradiation can be used to significantly speed up esterification reactions. researchgate.net It has also been successfully employed in palladium-catalyzed coupling reactions, including the Suzuki-Miyaura coupling. nih.gov The use of microwave heating in these reactions can reduce reaction times from hours to just minutes, while often improving product yields. nih.gov This rapid and controlled heating makes it a valuable strategy for the efficient synthesis of libraries of functionalized derivatives for various research applications. semanticscholar.org

An in-depth examination of the chemical properties and synthetic applications of this compound reveals its significance as a versatile intermediate in organic synthesis. This article focuses on the specific chemical methodologies and mechanistic principles governing its formation and subsequent transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2FO2 |

|---|---|

Molecular Weight |

311.93 g/mol |

IUPAC Name |

methyl 3,5-dibromo-4-fluorobenzoate |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |

InChI Key |

GNXKXYMAIYBCQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)F)Br |

Origin of Product |

United States |

Molecular Structure and Intermolecular Interactions Analysis

Crystallographic Investigations

Crystallographic studies offer direct visualization of molecular structures and their packing in the solid state.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | Orthorhombic | P212121 | a = 3.9716(2) Å, b = 14.2359(7) Å, c = 17.2893(8) Å |

| Methyl 3,5-dibromo-4-cyanobenzoate | C9H5Br2NO2 | Monoclinic | P21/c | a = 3.9273(18) Å, b = 17.881(8) Å, c = 14.739(7) Å, β = 93.757(7)° |

The conformation of a molecule, particularly the arrangement of its constituent parts, is crucial for its interactions. In Methyl 3,5-dibromo-4-methylbenzoate, the molecule is nearly planar. nih.govnih.gov The dihedral angle, which is the angle between the plane of the benzene (B151609) ring and the plane of the carboxylate group, is a key parameter in describing this planarity. For Methyl 3,5-dibromo-4-methylbenzoate, this angle is reported to be 7.1(2)°. nih.govnih.gov This small deviation from coplanarity suggests a relatively rigid molecular structure.

Similarly, the benzene rings in both Methyl 3,5-dibromo-4-cyanobenzoate and its isocyanide analog are almost planar. nih.gov The planarity of the benzene ring is a common feature in these types of aromatic compounds.

The crystal packing of these molecules is significantly influenced by a network of weak intermolecular interactions. In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, several types of hydrogen bonds are observed. These include weak C—H···Br and C—H···O hydrogen bonds. nih.govnih.gov Additionally, a weak O···Br contact with a distance of 3.095(2) Å is present, linking adjacent molecules. nih.govnih.gov These interactions work in concert to form layers of molecules.

The presence of a carbonyl oxygen and bromine atoms in these structures makes them candidates for various types of non-covalent interactions. rsc.org In the case of Methyl 3,5-dibromo-4-cyanobenzoate, contacts between the carbonyl oxygen atom and a bromine atom are also observed. researchgate.netumn.edu

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| C—H···Br | Links adjacent molecules into layers. | - |

| O···Br | Links adjacent molecules into layers. | 3.095(2) |

| C—H···O | Involving the carboxylate methyl group, stacking layers. | - |

Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base. This interaction plays a significant role in crystal engineering and the formation of supramolecular assemblies. researchgate.netmdpi.com In the context of dibrominated aromatic compounds, bromine atoms can act as halogen bond donors.

Aromatic rings, such as the benzene ring in Methyl 3,5-dibromo-4-fluorobenzoate, can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stability of the crystal structure. mdpi.com

In addition to hydrogen and halogen bonding, other non-covalent interactions are crucial for understanding the complete picture of crystal packing. researchgate.netrsc.org These can include van der Waals forces and dipole-dipole interactions. The interplay of these various forces determines the final, most stable arrangement of molecules in the crystal. rsc.org For instance, in methyl 4-bromo-3,5-dimethoxybenzoate, a combination of Br···O contacts and π-π stacking interactions dominates the crystal packing, leading to a three-dimensional network. nih.gov

Computational Structural Elucidation

Computational chemistry provides a powerful tool to complement experimental data and to predict the structures and properties of molecules. Techniques like Density Functional Theory (DFT) can be used to optimize the geometry of this compound and to calculate various molecular properties.

DFT calculations can be used to determine the optimized structure of the molecule, which can then be compared with experimental data from X-ray diffraction. mdpi.com These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the nature of the chemical bonds. This information is invaluable for understanding the reactivity and intermolecular interactions of the compound.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Molecular Geometry Optimization

Computational chemistry offers powerful tools for predicting and understanding molecular structures. Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental ab initio methods used for molecular geometry optimization. researchgate.net These methods calculate the electronic structure of a molecule to determine its lowest energy conformation. researchgate.net

The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational approach to molecular orbital theory. nih.gov DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. acs.org Functionals within DFT, such as B3LYP and M06-2X, are widely used. The M06-2X functional, for instance, is noted for its good performance in studies involving noncovalent interactions, which are critical in halogenated compounds. ufv.br

For substituted benzoic acids and their esters, computational studies using methods like B3LYP have been employed to analyze their properties, including gas-phase acidities and conformational preferences. dergipark.org.trepa.gov While specific geometry optimization studies for this compound are not prevalent in the literature, these standard computational methods would be the appropriate tools for such an investigation, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.netepa.gov

Mapping of Molecular Electrostatic Potential (MEP) for Charge Distribution Insights

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational calculations that maps the charge distribution of a molecule. researchgate.net It helps in identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are crucial for predicting sites of electrophilic and nucleophilic attack and understanding noncovalent interactions. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential, typically with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For halogenated aromatic compounds, the MEP can reveal interesting features. For instance, covalently bonded halogen atoms often exhibit a region of positive electrostatic potential, known as a "sigma-hole," along the axis of the covalent bond, which can participate in halogen bonding. A study on Methyl 4-bromo-2-fluorobenzoate found that the hydrogen binding sites are located around the carbonyl group. sigmaaldrich.com The MEP analysis is thus essential for understanding the intermolecular interactions that govern the crystal packing of this compound.

Conformational Landscape and Tautomerism Studies of Related Benzoic Acid Derivatives

The conformational flexibility of benzoic acid derivatives can lead to the existence of different spatial arrangements of the atoms, known as conformers. For substituted benzoic acids, the primary source of conformational isomerism is the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring. acs.org In some cases, this can lead to conformational polymorphism, where a compound crystallizes in multiple distinct structures arising from different molecular conformations. nih.gov

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many organic molecules. For benzoic acid derivatives, tautomerism often involves the migration of a proton, particularly in the carboxylic acid dimer motif found in the solid state. rsc.org However, for esters like this compound, which lack the acidic proton of a carboxylic acid, this type of tautomerism is not a factor. While keto-enol tautomerism is theoretically possible, the keto form is overwhelmingly stable for simple esters.

Studies on related benzoic acid derivatives show that the solvent environment can significantly influence the conformational equilibrium and the formation of associates like hydrogen-bonded dimers or π-π stacked structures. acs.org

Experimental Charge Density Analysis for Noncovalent Interactions

While computational methods provide theoretical insights, experimental techniques are necessary to validate and accurately characterize molecular structures and interactions in the solid state. X-ray diffraction is a primary tool for determining crystal structures. A detailed analysis of a closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, provides significant insight into the types of noncovalent interactions that can be expected for this compound.

In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is nearly planar. The packing is stabilized by a network of weak intermolecular interactions, including C-H···Br hydrogen bonds and O···Br contacts. Specifically, a weak intermolecular O···Br contact is observed with a distance of 3.095 Å. These types of halogen interactions are crucial in the crystal engineering of halogenated compounds.

The crystal data for Methyl 3,5-dibromo-4-methylbenzoate, which serves as a valuable analogue, is summarized in the table below.

| Parameter | Value |

| Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9716 (2) |

| b (Å) | 14.2359 (7) |

| c (Å) | 17.2893 (8) |

| V (ų) | 977.52 (8) |

| Z | 4 |

| Temperature (K) | 89 |

| Data obtained for the analogue compound Methyl 3,5-dibromo-4-methylbenzoate |

These weak interactions, including halogen bonds and hydrogen bonds, play a defining role in the supramolecular assembly of these molecules in the solid state.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

The FTIR and Raman spectra of Methyl 3,5-dibromo-4-fluorobenzoate are expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of the ester group will be marked by a strong carbonyl (C=O) stretching vibration in the FTIR spectrum, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely produce two distinct bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch.

The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the two aromatic protons are anticipated to appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observable in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will also influence the spectra, with specific patterns of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

The carbon-halogen bonds will also have characteristic vibrations. The C-F stretch is typically found in the 1000-1400 cm⁻¹ region, while the C-Br stretches are expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Methyl C-H Stretch | 2990-2850 | Medium |

| C=O Stretch (Ester) | 1735-1715 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-F Stretch | 1250-1000 | Strong |

| C-O Stretch (Ester) | 1300-1100 | Strong |

| C-Br Stretch | 650-500 | Medium to Strong |

This table represents predicted values based on group frequency correlations and data for analogous compounds.

Normal Coordinate Analysis (NCA) for Comprehensive Vibrational Interpretation

A Normal Coordinate Analysis (NCA) would provide a more rigorous and complete assignment of the vibrational modes of this compound. This computational method relates the vibrational frequencies to the molecular geometry and force constants of the interatomic bonds. By constructing a theoretical model of the molecule, NCA can be used to calculate the expected vibrational frequencies and the potential energy distribution (PED) for each mode. The PED allows for a detailed understanding of the contribution of each bond stretching, angle bending, and torsional motion to a given vibrational band, moving beyond simple group frequency assignments.

For a molecule with the complexity of this compound, NCA would be invaluable in differentiating between the various C-C, C-O, C-F, and C-Br vibrations that may overlap in the fingerprint region of the spectrum. However, no specific NCA studies for this compound have been reported in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis (Experimental and Gauge-Independent Atomic Orbital (GIAO)-Calculated)

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one in the aliphatic region. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and should therefore appear as a singlet. The electron-withdrawing effects of the bromine and fluorine atoms, as well as the ester group, will deshield these protons, leading to a chemical shift in the downfield region, likely between 8.0 and 8.5 ppm. The methyl protons of the ester group will appear as a sharp singlet in the upfield region, typically around 3.9 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide more detailed structural information. Due to symmetry, the molecule will exhibit fewer than the eight expected carbon signals. The carbonyl carbon of the ester group will be the most downfield signal, anticipated in the 160-165 ppm range. The aromatic carbons will appear between approximately 110 and 160 ppm. The carbon attached to the fluorine atom (C4) will show a large one-bond C-F coupling constant. The carbons bonded to the bromine atoms (C3 and C5) will also be significantly deshielded. The unsubstituted aromatic carbons (C2 and C6) and the carbon attached to the ester group (C1) will have distinct chemical shifts. The methyl carbon of the ester group will be the most upfield signal, typically around 53 ppm.

Computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts. These calculations, often performed using Density Functional Theory (DFT), can provide theoretical chemical shift values that can be compared with experimental data to confirm structural assignments. No specific GIAO-calculated data for this compound were found in the searched literature.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2, H6 | 8.2 (s, 2H) | ~132 |

| C1 | - | ~130 |

| C2, C6 | - | ~132 |

| C3, C5 | - | ~115 (with C-Br effect) |

| C4 | - | ~158 (with large ¹JCF) |

| C=O | - | ~163 |

| O-CH₃ | 3.9 (s, 3H) | ~53 |

This table represents predicted values based on established chemical shift correlations and data for analogous compounds. 's' denotes a singlet.

Application of Multi-dimensional NMR Techniques for Detailed Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of this compound.

A COSY spectrum would show correlations between coupled protons. In this case, since the two aromatic protons are expected to be equivalent and thus not coupled to each other, no cross-peaks would be anticipated in the aromatic region of the COSY spectrum, confirming their equivalence.

An HMBC spectrum, which shows correlations between protons and carbons over two or three bonds, would be particularly informative. Correlations would be expected between the methyl protons and the carbonyl carbon, as well as the ester oxygen-bearing carbon. The aromatic protons would show correlations to several aromatic carbons, including the carbons they are directly attached to (a three-bond correlation) and adjacent carbons (two- and three-bond correlations). These correlations would definitively establish the connectivity of the molecule. Specific multi-dimensional NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Pathway Analysis

In a typical GC-MS analysis, molecules are ionized, most commonly by electron impact (EI), which leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

For this compound, the molecular ion peak would be expected, although its intensity might be low depending on its stability. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and any bromine-containing fragments, arising from the nearly equal natural abundance of the 79Br and 81Br isotopes.

The fragmentation of this compound would likely proceed through several key pathways, predictable from the functional groups present:

Loss of the methoxy (B1213986) group (-OCH3): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of the carbomethoxy group (-COOCH3): This would result in a dibromo-fluorophenyl radical cation.

Cleavage of bromine and fluorine atoms: The C-Br bonds are generally weaker than the C-F bond, suggesting that the initial loss of a bromine atom is more probable than the loss of a fluorine atom.

Rearrangement reactions: McLafferty rearrangement is not possible for this aromatic ester.

A predicted fragmentation pathway is outlined below:

| Fragment Ion | Predicted m/z | Plausible Fragmentation Pathway |

| [M]+• | 310/312/314 | Molecular ion |

| [M - OCH3]+ | 279/281/283 | Loss of the methoxy group |

| [M - COOCH3]+• | 251/253/255 | Loss of the carbomethoxy group |

| [M - Br]+ | 231/233 | Loss of a bromine atom |

| [M - 2Br]+• | 152 | Loss of both bromine atoms |

| [C6H2F]+ | 93 | Further fragmentation of the aromatic ring |

It is important to note that this is a theoretical prediction, and actual GC-MS data may reveal additional or different fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C8H5Br2FO2), the theoretical exact masses for the most abundant isotopic compositions of the molecular ion are:

| Isotopic Composition | Theoretical Exact Mass (Da) |

| C8H579Br2FO2 | 309.8634 |

| C8H579Br81BrFO2 | 311.8613 |

| C8H581Br2FO2 | 313.8593 |

By comparing the experimentally measured mass to the theoretical mass with a high degree of precision (typically to four or five decimal places), the molecular formula can be unequivocally confirmed, lending significant confidence to the structural assignment.

Electrochemical Studies

Electrochemical methods provide insight into the redox properties of a molecule, including the energies of its frontier molecular orbitals and the stability of its charged species.

Cyclic Voltammetry and Convolution Potential Sweep Voltammetry (CPSV) for Redox Behavior

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. als-japan.com In a CV experiment involving this compound, the potential would be scanned to negative values to observe reduction processes. The reduction of aryl halides is a well-studied process and typically involves the transfer of electrons to the aromatic ring. uantwerpen.be

The presence of two bromine atoms and a fluorine atom, all electron-withdrawing groups, would make the reduction of the aromatic ring more favorable (occur at less negative potentials) compared to unsubstituted methyl benzoate (B1203000). The first reduction peak would likely correspond to the irreversible reduction of one of the C-Br bonds. The position of this peak would be influenced by the nature of the solvent and the supporting electrolyte.

Convolution Potential Sweep Voltammetry (CPSV) is a data processing technique applied to CV data that can help in elucidating reaction mechanisms. metrohm.com By transforming the current-potential data, CPSV can provide information about the surface concentrations of electroactive species and help to distinguish between different mechanistic pathways, such as concerted versus stepwise electron transfer and cleavage processes.

Investigation of Electron Transfer Mechanisms and Radical Anion Stability

The electrochemical reduction of aryl halides can proceed through a concerted or a stepwise dissociative electron transfer mechanism. In the concerted mechanism, the electron transfer and the cleavage of the carbon-halogen bond occur in a single step. In the stepwise mechanism, an initial electron transfer forms a radical anion, which then undergoes bond cleavage.

The stability of aromatic radical anions can be influenced by the solvent and the presence of proton donors. nih.gov In aprotic solvents, the radical anion may be sufficiently stable to be observed on the CV timescale, especially at fast scan rates.

Mechanistic Studies of Electro-Dimerization and C-F Bond Cleavage Processes

Following the initial C-Br bond cleavage, the resulting aryl radical can undergo several reactions. It can be further reduced at the electrode surface to form an anion, which is then protonated by the solvent or residual water to give methyl 3-bromo-4-fluorobenzoate. Alternatively, two aryl radicals can combine to form a dimer. The formation of dimers has been observed in the electrochemical reduction of some aromatic bromides. uantwerpen.be

The C-F bond is significantly stronger than the C-Br bond, and its cleavage requires much more negative potentials. Therefore, the selective cleavage of the C-Br bonds is expected to occur first. The electrochemical cleavage of C-F bonds has been reported, but it is generally a more challenging process. rsc.orgresearchgate.net In the case of this compound, the C-F bond would likely remain intact under conditions where the C-Br bonds are cleaved. Studies on related fluorobenzoates have shown that the electrochemical reduction can lead to C-F bond cleavage, sometimes in competition with dimerization, depending on the position of the fluorine atom and the reaction conditions. rsc.org

Research on this compound Inconclusive

Detailed theoretical and quantum chemical investigations, including analyses of the electronic structure, reactivity, and non-linear optical (NLO) properties of the chemical compound this compound, are not available in the currently accessible scientific literature.

A thorough search for scholarly articles and research data has been conducted to populate a detailed report on the quantum chemical characteristics of this compound. The intended scope of the research was to cover a range of theoretical predictions and calculations, from its fundamental electronic properties to its potential applications in non-linear optics.

The planned investigation was structured to include:

Electronic Structure and Reactivity Analysis: This would have involved an in-depth look at the molecule's frontier molecular orbitals (HOMO-LUMO) to understand its kinetic stability and reactivity. Further analysis using Fukui functions was planned to pinpoint the most likely sites for electrophilic and nucleophilic attacks. The study also aimed to characterize the delocalization of electron charge within the molecule.

Unfortunately, the search for specific data on this compound across these areas yielded no results. While information exists for structurally related compounds, such as Methyl 3,5-dibromo-4-methylbenzoate, which has been studied for its crystal structure, these findings are not transferable to the fluorine-substituted analogue. nih.govresearchgate.netnih.govresearchgate.net The substitution of a methyl group with a fluorine atom would significantly alter the electronic and chemical properties of the molecule, making direct comparisons invalid for a scientifically accurate report.

General methodologies for calculating HOMO-LUMO gaps, Fukui functions, and NLO properties are well-established in computational chemistry. nih.govresearchgate.netnih.govbeilstein-journals.orgjmcs.org.mx However, without specific studies applying these theoretical frameworks to this compound, any attempt to generate the requested article would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, due to the absence of dedicated research on this specific compound in the available literature, it is not possible to provide the requested detailed article.

Theoretical and Quantum Chemical Investigations

Reaction Mechanism Modeling

Theoretical and quantum chemical investigations provide invaluable atomic-level insights into the reaction mechanisms involving complex organic molecules such as Methyl 3,5-dibromo-4-fluorobenzoate. By employing computational methods, it is possible to model various aspects of a chemical reaction, including the energetics of reaction pathways, the influence of isotopic substitution, and the processes of electron transfer. These studies are fundamental to understanding and predicting the reactivity and stability of the compound.

The potential energy surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edu Mapping the PES for a specific reaction provides a detailed landscape of all possible geometric arrangements and their corresponding energies, allowing for the identification of stable intermediates, transition states, and the minimum energy path connecting them.

While a specific PES for the C-H activation of the methyl group in this compound is not available in the current literature, we can infer its likely features from computational studies on similar aromatic systems. For instance, the C-H activation of substituted benzenes by transition metal complexes is a widely studied process. These reactions typically proceed through a series of elementary steps, each with a characteristic energy profile on the PES.

A representative reaction pathway for a palladium-catalyzed C-H activation, a common transformation for aryl halides, would likely involve the following key features on the PES:

Initial Complex Formation: The reaction would commence with the formation of a pre-reaction complex between the palladium catalyst and the aromatic ring of this compound. This would be represented by a shallow minimum on the PES.

Transition State for C-H Activation: The crucial C-H bond cleavage event would proceed through a high-energy transition state. The geometry of this transition state would involve the elongation of the C-H bond of the methyl group and the formation of new bonds with the palladium center. The energy of this transition state is the primary determinant of the reaction rate.

Intermediate Formation: Following the transition state, a more stable intermediate, such as a palladacycle, would be formed. This corresponds to a deeper well on the PES.

Subsequent Reaction Steps: The PES would then map the pathway for further transformations, such as migratory insertion or reductive elimination, leading to the final product.

The substituents on the benzene (B151609) ring (two bromine atoms and a fluorine atom) would significantly influence the energetics of the PES. The electron-withdrawing nature of the halogens would affect the electron density at the C-H bond and the stability of the various intermediates and transition states.

Table 1: Hypothetical Energy Profile for a Key Step in C-H Activation of an Aromatic Methyl Group

This interactive table illustrates a simplified, hypothetical energy profile for the C-H activation step. The values are representative and based on typical computational studies of similar reactions.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants + Catalyst | 0.0 | Initial state of separated reactants and catalyst. |

| Pre-reaction Complex | -5.0 | Weakly bound complex between the substrate and catalyst. |

| Transition State | +25.0 | Highest energy point on the reaction coordinate for C-H bond cleavage. |

| Intermediate | -10.0 | A more stable species formed after C-H activation. |

Note: These values are illustrative and would require specific DFT calculations for this compound for accurate determination.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same position. wikipedia.org A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. pkusz.edu.cnprinceton.edu

For this compound, a KIE study involving the deuteration of the methyl group (CD₃) could provide definitive evidence for the involvement of C-H bond cleavage in the rate-determining step of a given reaction.

Theoretical calculations of KIEs are performed by computing the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues. The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state is the primary contributor to the KIE. princeton.edu

In the context of a C-H activation reaction:

If a large primary KIE is observed experimentally and predicted computationally, it would strongly support a mechanism where the C-H bond is broken in the slowest step of the reaction.

A small or negligible KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step before or after the rate-determining step, or that the reaction does not involve C-H bond cleavage at all. wikipedia.org

Computational studies on the C-H activation of alkanes by iron-oxo complexes have shown that the calculated KIE values are sensitive to the geometry of the transition state. elsevierpure.comepa.gov A linear C···H···O transition state (direct abstraction) or a four-centered transition state can lead to different KIE values. elsevierpure.comepa.gov

Table 2: Representative Theoretical KIE Values for Different C-H Activation Mechanisms

This interactive table presents typical theoretical KIE values that might be expected for different C-H activation scenarios involving the methyl group of a compound like this compound.

| Reaction Mechanism | Typical Theoretical kH/kD | Implication for Rate-Determining Step |

| Concerted C-H bond cleavage | 4 - 7 | C-H bond breaking is the rate-determining step. |

| C-H activation not in RDS | 1.0 - 1.2 | C-H bond breaking is not the rate-determining step. |

| C-H bond cleavage with tunneling | > 10 | Significant quantum tunneling of the hydrogen atom. |

Note: These are general ranges, and specific values depend on the reaction conditions and the computational method used.

Dissociative electron transfer (DET) is a fundamental process in which a molecule captures an electron, leading to the formation of a transient negative ion (TNI) that subsequently fragments. nih.govusc.edu For halogenated aromatic compounds like this compound, the C-Br bonds are susceptible to cleavage upon electron attachment.

Computational modeling of DET processes typically involves calculating the properties of the neutral molecule and its corresponding anion radical. Key parameters include:

Electron Affinity: The energy released when an electron is added to a neutral molecule. A positive electron affinity indicates that the formation of the anion is energetically favorable.

Potential Energy Curves: These curves depict the energy of the neutral molecule and the transient negative ion as a function of the C-Br bond distance. The crossing point of these curves is crucial for understanding the dynamics of the dissociation.

Dissociation Pathways: Calculations can identify the most likely fragmentation pathways of the TNI. For this compound, the primary DET process would likely be the cleavage of a C-Br bond to yield a 3-bromo-4-fluorobenzoyl radical anion and a bromide ion.

Studies on dissociative electron attachment to other halogenated molecules, such as 5-halonucleotides, have shown that the barriers for dehalogenation are low, making it a favored process. rsc.org Specifically, brominated and iodinated compounds often exhibit nearly barrier-free dissociation after electron attachment. rsc.org Theoretical investigations on fluorinated thiophenols also highlight that DEA can lead to the formation of new bonds, which can promote the reaction at low electron energies. nih.gov

The presence of three halogen atoms on the benzene ring of this compound would make it a potent electron acceptor. The relative ease of cleavage would likely follow the trend of bond strength, with the C-Br bonds being more susceptible to cleavage than the C-F bond.

Table 3: Calculated Properties for a Hypothetical Dissociative Electron Transfer to a Dibromofluorobenzene Derivative

This interactive table provides hypothetical calculated values relevant to the dissociative electron transfer process for a molecule structurally similar to this compound.

| Property | Calculated Value | Significance |

| Vertical Electron Affinity | > 0 eV | The molecule can readily accept an electron to form a transient negative ion. |

| C-Br Bond Dissociation Energy (Anion) | < C-Br BDE (Neutral) | The C-Br bond is significantly weakened upon electron attachment. |

| Activation Barrier for C-Br Cleavage | Low to negligible | The dissociation of the transient negative ion is expected to be a rapid process. |

| C-F Bond Dissociation Energy (Anion) | > C-Br BDE (Anion) | The C-F bond is less likely to cleave compared to the C-Br bonds. |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Advanced Research Applications and Functional Material Contexts

Precursor for Functional Materials

The primary role of Methyl 3,5-dibromo-4-fluorobenzoate in advanced research lies in its function as a precursor or intermediate for creating larger, more complex organic molecules with specific electronic or photophysical properties.

Role in the Design and Synthesis of Organic Functional Materials

This compound is identified commercially as an intermediate for materials used in Organic Light-Emitting Diodes (OLEDs). The presence of bromine atoms on the aromatic ring makes it a suitable substrate for various cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings). These reactions are fundamental in organic electronics for synthesizing conjugated polymers and oligomers. Such materials are the active components in a variety of devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The fluorine substituent can modify the electronic properties of the final material, often lowering the HOMO and LUMO energy levels, which can improve stability and charge-injection properties. The general strategy involves using this compound as a foundational piece, which can be elaborated through sequential chemical reactions to build up the final functional material.

| Property | Value |

| CAS Number | 329-43-1 |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| Reported Use | OLED Intermediate |

Application in Self-Assembling Molecular Architectures for Advanced Materials (e.g., Perovskite Solar Cells)

Currently, there is no specific information available in the surveyed literature detailing the application of this compound in self-assembling molecular architectures for advanced materials like perovskite solar cells. While halogenated organic molecules are sometimes used as additives or interface layers in perovskite solar cells to improve efficiency and stability, the direct use of this particular compound has not been documented in available research.

Role in Catalysis

The utility of halogenated compounds often extends to the development of ligands for catalysis. The bromine atoms can be sites for transformation into other functional groups that can coordinate with metal centers.

Development of Ligands for Metal Complex Catalysis

There are no specific research findings that describe the use of this compound for the development of ligands for metal complex catalysis. In theory, the dibromo-functionality allows for the potential synthesis of bidentate ligands, which are crucial in many catalytic systems, but specific examples involving this molecule are not present in the available literature.

Exploration in Environmentally Benign Catalytic Processes

No studies were found that explore the use of this compound in the context of environmentally benign or green catalytic processes.

Novel Compound Development

As a substituted aromatic compound, this compound serves as a building block for creating novel compounds. The differential reactivity of the bromine and fluorine atoms can be exploited to introduce various other functional groups in a controlled manner, leading to the synthesis of new chemical entities with potential applications in medicinal chemistry or materials science. However, specific examples of novel compounds synthesized directly from this compound are not detailed in the accessible research literature.

Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship Studies

The synthesis of structurally diverse analogs of a lead compound is a cornerstone of medicinal chemistry and materials science, enabling the systematic exploration of its structure-activity relationships (SAR). While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of analog design and synthesis can be readily applied to this scaffold. The reactivity of the bromine and fluorine substituents, as well as the ester functional group, provides multiple avenues for structural modification.

The bromine atoms on the aromatic ring are particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, at the 3- and 5-positions. The ability to introduce diverse functionalities at these positions is crucial for probing the steric and electronic requirements for a desired activity. For instance, in the development of enzyme inhibitors or receptor ligands, the size, shape, and electronic nature of the substituents can significantly influence binding affinity and selectivity.

Furthermore, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide or ester analogs. This modification allows for the exploration of hydrogen bonding interactions and the introduction of additional points of diversity. The strategic combination of modifications at the aromatic ring and the carboxylate function can lead to a vast chemical space of analogs for comprehensive SAR studies.

While direct SAR data for this specific compound is limited, studies on related halogenated benzoic acid derivatives have demonstrated the importance of the substitution pattern on biological activity. For example, the position and nature of halogen substituents on a phenyl ring can dramatically alter the antimicrobial or anticancer properties of a compound. Therefore, a systematic SAR study of this compound analogs would be a valuable endeavor to unlock its full potential in various applications.

Table 1: Potential Structural Modifications of this compound for SAR Studies

| Modification Site | Reaction Type | Potential New Functionalities |

| Bromine Atoms (Positions 3 and 5) | Suzuki Coupling | Aryl, Heteroaryl groups |

| Stille Coupling | Alkyl, Vinyl, Aryl groups | |

| Sonogashira Coupling | Alkynyl groups | |

| Buchwald-Hartwig Amination | Primary and secondary amines | |

| Ester Group | Hydrolysis followed by Amide Coupling | Amides with diverse amine partners |

| Reduction | Benzyl alcohol | |

| Grignard Reaction | Tertiary alcohols |

Investigation of In Vitro Antimicrobial and Antioxidant Properties of Functionalized Derivatives

The investigation of the antimicrobial and antioxidant properties of novel synthetic compounds is a significant area of research aimed at addressing the challenges of drug-resistant pathogens and oxidative stress-related diseases. While there is a lack of specific reports on the antimicrobial and antioxidant activities of derivatives of this compound, the structural motifs present in this compound suggest that its functionalized derivatives could exhibit interesting biological profiles.

Halogenated aromatic compounds are known to possess a wide range of biological activities, including antimicrobial effects. The presence of bromine and fluorine atoms can enhance the lipophilicity of a molecule, facilitating its transport across microbial cell membranes. Furthermore, these halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a role in enzyme inhibition and other biological processes. By synthesizing derivatives of this compound with various functional groups, it may be possible to develop potent antimicrobial agents. For example, the introduction of heterocyclic moieties or cationic groups could further enhance the antimicrobial efficacy.

In the context of antioxidant properties, the ability of a compound to scavenge free radicals is a key determinant of its activity. The electronic properties of the aromatic ring in this compound can be modulated by the introduction of electron-donating or electron-withdrawing groups. For instance, the incorporation of phenolic or anilinic functionalities could impart significant radical scavenging capabilities. The synthesis and subsequent evaluation of such derivatives in standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, would be necessary to ascertain their potential as antioxidants.

Table 2: Hypothetical Functionalized Derivatives of this compound and their Potential Biological Activities

| Derivative Type | Key Functional Group | Potential Biological Property | Rationale |

| Amide Derivatives | Amide linkage with cationic side chains | Antimicrobial | Increased membrane permeability and interaction with microbial targets. |

| Heterocyclic Derivatives | Thiazole, Triazole, or Pyrazole rings | Antimicrobial, Antioxidant | Heterocycles are common pharmacophores in antimicrobial and antioxidant drugs. |

| Phenolic Derivatives | Hydroxyl group on an appended aryl ring | Antioxidant | Phenolic hydroxyl groups are excellent hydrogen donors for radical scavenging. |

Utilization as Synthetic Building Blocks in Medicinal Chemistry Research

This compound serves as a valuable synthetic building block in medicinal chemistry research due to its pre-functionalized aromatic core. The presence of multiple reactive sites allows for its incorporation into larger, more complex molecular architectures with potential therapeutic applications. Its utility is underscored by the importance of halogenated aromatic scaffolds in a wide range of drug molecules.

The dibromo-fluoro-substituted phenyl ring is a key pharmacophore in various bioactive compounds. The bromine atoms can act as handles for further chemical transformations, as discussed in the context of SAR studies, enabling the construction of diverse molecular libraries. For example, one bromine atom can be selectively functionalized while the other remains intact for a subsequent reaction, allowing for a stepwise and controlled synthesis of complex target molecules. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate.

A related compound, Methyl 3-bromo-4-fluorobenzoate, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its ability to participate in cross-coupling reactions makes it a valuable precursor for complex aromatic compounds. chemimpex.com By extension, the additional bromine atom in this compound offers even greater synthetic flexibility. For instance, it could be used in the synthesis of diaryl ethers or other biaryl structures, which are prevalent motifs in many biologically active natural products and synthetic drugs. The ester functionality can also be readily converted to other functional groups, further expanding its synthetic utility. The role of a similar compound, Methyl 3,5-dibromo-4-methylbenzoate, as an intermediate in the synthesis of natural products highlights the potential of such halogenated benzoates in complex molecule synthesis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.